

## Application of Phytic Acid in Probiotic Research: Enhancing Efficacy and Functionality

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Phytic acid, a natural plant constituent, is emerging as a valuable tool in probiotic research. Traditionally known as an anti-nutrient due to its mineral-chelating properties, recent studies have revealed its potential to significantly enhance the viability and functionality of probiotic organisms. This document provides detailed application notes and experimental protocols for leveraging phytic acid in probiotic research, focusing on its role in improving mineral bioavailability, enhancing probiotic survival through encapsulation, modulating gut microbiota and short-chain fatty acid (SCFA) production, and inhibiting pathogenic biofilms.

## Enhancing Mineral Bioavailability with Phytase-Producing Probiotics

Phytic acid's strong binding affinity for essential minerals like iron, zinc, and calcium can limit their absorption in the gut. Certain probiotic strains, particularly within the Lactobacillus and Bifidobacterium genera, produce the enzyme phytase, which hydrolyzes phytic acid, thereby releasing these chelated minerals and enhancing their bioavailability.

## **Quantitative Data: Phytase Activity of Probiotic Strains**

The phytase activity of various probiotic strains has been quantified in several studies. This data is crucial for selecting the most effective strains for functional food and supplement



### development.

| Probiotic Strain                                      | Specific Phytase<br>Activity (U/mg<br>protein) | Optimal pH for<br>Activity | Reference |
|-------------------------------------------------------|------------------------------------------------|----------------------------|-----------|
| Bifidobacterium<br>pseudocatenulatum<br>ATCC 27919    | 0.61 (at 50°C)                                 | 6.5-7.0                    | [1][2]    |
| Bifidobacterium<br>longum                             | 0.45 (at 50°C)                                 | 5.0-5.5                    | [1][2]    |
| Bifidobacterium angulatum                             | 0.25 (at 50°C)                                 | 5.0-5.5                    | [1][2]    |
| Bifidobacterium adolescentis                          | 0.10 (at 50°C)                                 | 6.0-6.5                    | [1][2]    |
| Lactobacillus<br>paracasei<br>SMVDUDB1                | 278 U/mg (purified enzyme)                     | 5.5                        | [3]       |
| Lactobacillus<br>acidophilus TDCC 61<br>(recombinant) | ~4-fold increase over control                  | 7.0                        | [4]       |
| Lactobacillus<br>gallinarum TDCC 63<br>(recombinant)  | ~18-fold increase over control                 | 7.0                        | [4]       |
| Lactobacillus gasseri<br>TDCC 65<br>(recombinant)     | ~10-fold increase over control                 | 7.0                        | [4]       |

One unit (U) of phytase activity is defined as the amount of enzyme that releases 1  $\mu$ mol of inorganic phosphorus per minute (or hour, as specified in the reference) under the assay conditions.[2]



## **Experimental Protocol: Screening for Phytase Activity in Probiotics**

This protocol allows for the qualitative and quantitative assessment of phytase production by probiotic strains.

#### Materials:

- · Probiotic strains for screening
- MRS agar and broth (or appropriate growth medium for the specific strain)
- Phytase Screening Medium (PSM) agar: MRS agar supplemented with 0.5% (w/v) sodium phytate and 0.5% (w/v) calcium chloride. The medium will be opaque.
- Phosphate standard solution
- Ammonium molybdate reagent
- Trichloroacetic acid (TCA) solution (20%)
- Spectrophotometer

- Qualitative Screening:
  - 1. Culture the probiotic strains in MRS broth overnight.
  - 2. Spot-inoculate the cultures onto PSM agar plates.
  - 3. Incubate under appropriate anaerobic conditions at 37°C for 48-72 hours.
  - 4. Observe the plates for the formation of a clear halo around the colonies, indicating phytic acid hydrolysis.
- Quantitative Assay (Cell-Associated Phytase):



- 1. Inoculate the probiotic strain into MRS broth and incubate overnight.
- 2. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
- 3. Wash the cell pellet twice with sterile saline or buffer.
- 4. Resuspend the cell pellet in a known volume of assay buffer (e.g., 100 mM Tris-HCl, pH 7.0, with 2 mM CaCl<sub>2</sub>).
- 5. Prepare the reaction mixture containing the cell suspension and a known concentration of sodium phytate (e.g., 6.4 mM).
- 6. Incubate at 37°C for a defined period (e.g., 1-2 hours).
- 7. Stop the reaction by adding an equal volume of 20% TCA.
- 8. Centrifuge to pellet the cells and any precipitate.
- 9. Determine the amount of liberated inorganic phosphate in the supernatant using the ammonium molybdate method and measure the absorbance with a spectrophotometer.
- 10. Calculate the phytase activity based on a phosphate standard curve.
- 11. Determine the total protein content of the cell suspension to calculate the specific activity (U/mg protein).

## Diagram: Phytase-Mediated Mineral Bioavailability



Click to download full resolution via product page



Caption: Probiotic-produced phytase enhances mineral absorption.

## Probiotic Encapsulation with Phytic Acid for Enhanced Survival

Encapsulation protects probiotics from the harsh conditions of the gastrointestinal tract, ensuring their delivery and viability in the colon. Phytic acid can be used as a natural, non-toxic cross-linking agent with polymers like chitosan to form protective microcapsules.

## **Quantitative Data: Survival of Encapsulated Probiotics**

Encapsulation has been shown to significantly improve the survival of probiotics compared to free cells during simulated digestion.

| Probiotic<br>Strain              | Encapsulati<br>on Material            | Simulated<br>Condition                 | Survival<br>Rate of<br>Encapsulat<br>ed Cells | Survival<br>Rate of Free<br>Cells         | Reference |
|----------------------------------|---------------------------------------|----------------------------------------|-----------------------------------------------|-------------------------------------------|-----------|
| Lactobacillus<br>rhamnosus<br>GG | Pea Protein                           | Gastric and<br>Intestinal<br>Digestion | ≥80–100%                                      | <20%                                      | [5][6]    |
| Lactobacillus<br>plantarum       | Chitosan-<br>Alginate-<br>Xanthan Gum | pH 1.8                                 | 95%                                           | Not specified                             | [7]       |
| Lactobacillus<br>acidophilus     | Chitosan<br>Nanoparticles             | Gastric Acid<br>(120 min)              | ~98.8% (from<br>3.27 to 3.23<br>log CFU/mL)   | ~90.9% (from<br>3.3 to 3.0 log<br>CFU/mL) | [8][9]    |
| Lactobacillus<br>plantarum       | Chitosan and<br>Casein                | Simulated<br>Gastric Fluid<br>(2h)     | 6.99 ± 0.12<br>log cfu/ml                     | 1.38 ± 0.29<br>log cfu/ml                 | [10]      |

# Experimental Protocol: Probiotic Encapsulation with Chitosan and Phytic Acid



This protocol describes the preparation of phytic acid-crosslinked chitosan microcapsules for probiotic encapsulation using the ionic gelation method.

#### Materials:

- Probiotic culture (e.g., Lactobacillus plantarum)
- Chitosan (low molecular weight)
- Phytic acid solution (0.5 mg/mL in ultrapure water)
- Acetic acid solution (1% v/v)
- Sterile saline solution
- Magnetic stirrer
- Syringe pump

- Preparation of Probiotic Suspension:
  - 1. Culture the probiotic strain to the late logarithmic phase.
  - 2. Harvest the cells by centrifugation and wash twice with sterile saline.
  - 3. Resuspend the cell pellet in sterile saline to a high concentration (e.g., 10<sup>10</sup>-10<sup>11</sup> CFU/mL).
- Preparation of Chitosan Solution:
  - 1. Prepare a 3 mg/mL chitosan solution by dissolving chitosan powder in 1% (v/v) acetic acid.
  - 2. Stir the solution overnight to ensure complete dissolution.
  - 3. Filter the solution to remove any undissolved particles.
- Encapsulation Process:



- 1. Add the concentrated probiotic suspension to the chitosan solution and mix gently.
- 2. Set up a beaker with the phytic acid solution on a magnetic stirrer at room temperature (e.g., 900 rpm).
- 3. Using a syringe pump, add the chitosan-probiotic mixture dropwise into the phytic acid solution at a constant flow rate (e.g., 0.5 mL/min).
- 4. Microcapsules will form instantaneously upon contact.
- 5. Continue stirring for a further 30 minutes to allow for complete cross-linking.
- 6. Collect the microcapsules by centrifugation or filtration.
- 7. Wash the microcapsules with sterile water to remove any unreacted reagents.
- 8. The encapsulated probiotics can be stored or used for further experiments.

# Experimental Protocol: In Vitro Digestion Model (INFOGEST)

This standardized protocol simulates the human upper gastrointestinal tract to assess the survival of encapsulated probiotics.[1][11][12]

#### Materials:

- Encapsulated and free probiotic samples
- Simulated Salivary Fluid (SSF)
- Simulated Gastric Fluid (SGF) with pepsin
- Simulated Intestinal Fluid (SIF) with pancreatin and bile salts
- pH meter and HCI/NaOH solutions for pH adjustment
- Shaking incubator at 37°C



Plate counting materials (appropriate agar and anaerobic incubation system)

#### Procedure:

- Oral Phase:
  - 1. Mix 5g of the sample with 5 mL of SSF.
  - 2. Adjust the pH to 7.0.
  - 3. Incubate at 37°C for 2 minutes with gentle shaking (100 rpm).
- Gastric Phase:
  - 1. Add 10 mL of SGF (containing pepsin) to the oral phase mixture.
  - 2. Adjust the pH to 3.0 with HCl.
  - 3. Incubate at 37°C for 2 hours with shaking (100 rpm).
- Intestinal Phase:
  - 1. Add 20 mL of SIF (containing pancreatin and bile salts) to the gastric phase mixture.
  - 2. Adjust the pH to 7.0 with NaOH.
  - 3. Incubate at 37°C for 2 hours with shaking (100 rpm).
- Viability Assessment:
  - 1. At the end of each phase, take an aliquot of the sample.
  - 2. Perform serial dilutions and plate on appropriate agar to enumerate viable probiotic cells (CFU/mL).
  - 3. Calculate the survival rate at each stage of digestion.

## **Diagram: Probiotic Encapsulation and GI Transit**





Click to download full resolution via product page

Caption: Encapsulation protects probiotics through the GI tract.

### **Modulation of Gut Microbiota and SCFA Production**

Phytic acid can be utilized by certain gut microbes, including some probiotic strains, influencing the composition of the gut microbiota and the production of beneficial metabolites like short-chain fatty acids (SCFAs). Probiotics can further enhance the fermentation of dietary fibers, leading to increased SCFA levels.

## **Quantitative Data: Probiotic Impact on SCFA Production**

Studies have shown that probiotic supplementation can significantly alter the concentration of SCFAs in the gut.



| Probiotic<br>Intervention                                 | Population                               | Key Findings                                                                   | Reference |
|-----------------------------------------------------------|------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Probiotic drink<br>(Lactobacillus and<br>Bifidobacterium) | Overweight and normal-weight children    | Significant increase in total SCFAs, especially propionic acid, after 4 weeks. | [13]      |
| Lactobacillus<br>plantarum P-8                            | Healthy adults                           | Increased fecal concentrations of acetate, propionate, and butyrate.           | [14]      |
| Probiotic cocktail (human origin)                         | Mice and human gut microbiota modulation | Increased production of SCFAs.                                                 | [15]      |

# Experimental Protocol: Analysis of SCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and quantifying SCFAs from fecal samples.[3][16] [17][18][19]

#### Materials:

- Fecal samples
- Internal standard solution (e.g., 2-ethylbutyric acid)
- Strong acid (e.g., HCl or phosphoric acid)
- Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)
- Derivatization agent (optional, e.g., MTBSTFA)
- GC-MS system with a suitable column (e.g., high-polarity polyethylene glycol type)



- Sample Preparation and Extraction:
  - 1. Homogenize a known weight of fecal sample in water or buffer.
  - 2. Add a known amount of the internal standard.
  - 3. Acidify the sample to pH < 3 with a strong acid.
  - 4. Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases.
  - 5. Carefully transfer the organic solvent layer (containing the SCFAs) to a new tube.
- Derivatization (Optional but Recommended for Improved Analysis):
  - 1. If derivatization is performed, add the derivatizing agent to the extract.
  - 2. Incubate under appropriate conditions (e.g., 60°C for 30 minutes) to allow the reaction to complete.
- GC-MS Analysis:
  - 1. Inject the prepared sample into the GC-MS.
  - 2. Use an optimized temperature program for the GC oven to separate the different SCFAs.
  - 3. The mass spectrometer will detect and identify the SCFAs based on their mass-to-charge ratio and retention time.
- Quantification:
  - 1. Prepare a standard curve with known concentrations of SCFA standards.
  - 2. Quantify the SCFAs in the samples by comparing their peak areas to those of the standards and normalizing to the internal standard.

# Diagram: Probiotic and Phytic Acid Influence on Gut Microbiome





Click to download full resolution via product page

Caption: Probiotics and phytic acid synergistically modulate the gut microbiome.

## **Anti-Biofilm Activity of Phytic Acid and Probiotics**

Pathogenic biofilms are a significant concern in both clinical and food industry settings. Phytic acid has demonstrated direct anti-biofilm properties.[9][17][20][21][22] Probiotics can also inhibit the formation of pathogenic biofilms through mechanisms of competition, exclusion, and displacement.[8][23][24][25][26]

## **Quantitative Data: Probiotic Inhibition of Pathogenic Biofilms**

Probiotics have been shown to be effective in reducing biofilm formation by foodborne pathogens.



| Probiotic<br>Strain(s)                         | Pathogen                  | Inhibition<br>Mechanism              | Biofilm<br>Reduction | Reference    |
|------------------------------------------------|---------------------------|--------------------------------------|----------------------|--------------|
| Lactobacillus<br>paracasei and L.<br>rhamnosus | Listeria<br>monocytogenes | Competition, Exclusion, Displacement | > 3 log CFU          | [23][24][25] |

# Experimental Protocol: Probiotic Competition, Exclusion, and Displacement Assays

This protocol can be used to assess the ability of probiotics to inhibit pathogenic biofilm formation.[8][23][24][25][26]

#### Materials:

- Probiotic and pathogenic bacterial strains
- Appropriate growth media for both types of strains
- 96-well microtiter plates
- Crystal violet solution (0.1%)
- Ethanol (95%)
- Plate reader

- Competition Assay:
  - 1. Add equal volumes of probiotic and pathogen suspensions (e.g., 10<sup>6</sup> CFU/mL) simultaneously to the wells of a microtiter plate.
  - 2. Incubate for 24-48 hours to allow biofilm formation.
- Exclusion Assay:



- 1. First, add the probiotic suspension to the wells and incubate for 24 hours to allow the probiotic to form a biofilm and adhere to the surface.
- 2. After incubation, remove the planktonic cells and wash the wells.
- 3. Then, add the pathogen suspension to the wells and incubate for another 24 hours.
- Displacement Assay:
  - 1. First, add the pathogen suspension to the wells and incubate for 24 hours to allow the formation of a mature pathogenic biofilm.
  - 2. After incubation, remove the planktonic cells and wash the wells.
  - 3. Then, add the probiotic suspension to the wells and incubate for another 24 hours.
- Biofilm Quantification:
  - 1. After the final incubation for each assay, discard the media and wash the wells to remove non-adherent cells.
  - 2. Stain the attached biofilms with crystal violet for 15 minutes.
  - 3. Wash away the excess stain and allow the plates to dry.
  - 4. Solubilize the bound crystal violet with 95% ethanol.
  - 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
  - 6. A lower absorbance value in the presence of the probiotic indicates biofilm inhibition.

## **Diagram: Probiotic Anti-Biofilm Mechanisms**









Click to download full resolution via product page

Caption: Probiotics inhibit pathogenic biofilms through three primary mechanisms.

### Conclusion

Phytic acid presents a multifaceted platform for innovation in probiotic research and development. Its application extends from a simple yet effective cross-linking agent in encapsulation to a key substrate in modulating the gut microbiome. By understanding and applying the principles and protocols outlined in this document, researchers can unlock the full potential of phytic acid to develop more robust and efficacious probiotic products for human and animal health. Further research into the synergistic effects of specific probiotic strains and phytic acid is warranted to continue advancing this promising field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

### Methodological & Application





- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Evaluation of Phytate-Degrading Lactobacillus Culture Administration to Broiler Chickens -PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Bioaccessibility and Bioavailability of Minerals in Relation to a Healthy Gut Microbiome -PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Probiotics to Fight Biofilms in Medical Devices: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. Frontiers | Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E [frontiersin.org]
- 11. Efficient Phytase Secretion and Phytate Degradation by Recombinant Bifidobacterium longum JCM 1217 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytases of Probiotic Bacteria: Characteristics and Beneficial Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome | Semantic Scholar [semanticscholar.org]
- 16. Phytase activity as a novel metabolic feature in Bifidobacterium PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial Effects of Phytic Acid against Foodborne Pathogens and Investigation of Its Mode of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Survival and storage stability of encapsulated probiotic under simulated digestion conditions and on dried apple snacks - PMC [pmc.ncbi.nlm.nih.gov]



- 20. Phytic Acid Demonstrates Rapid Antibiofilm Activity and Inhibits Biofilm Formation When Used as a Surface Conditioning Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Probiotic-mediated competition, exclusion and displacement in biofilm formation by food-borne pathogens PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Phytic Acid in Probiotic Research: Enhancing Efficacy and Functionality]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120169#application-of-phytomonic-acid-in-probiotic-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com